molecular formula C13H15NO3S2 B497810 2-methoxy-4-methyl-N-(2-thienylmethyl)benzenesulfonamide CAS No. 915872-64-9

2-methoxy-4-methyl-N-(2-thienylmethyl)benzenesulfonamide

Cat. No.: B497810
CAS No.: 915872-64-9
M. Wt: 297.4g/mol
InChI Key: WIXIAFPWQUBPLQ-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-N-(2-thienylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at position 2, a methyl group at position 4, and a 2-thienylmethyl moiety attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

2-methoxy-4-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-10-5-6-13(12(8-10)17-2)19(15,16)14-9-11-4-3-7-18-11/h3-8,14H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXIAFPWQUBPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-methyl-N-(2-thienylmethyl)benzenesulfonamide typically involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 2-thienylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-methyl-N-(2-thienylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form a sulfonic acid.

    Substitution: The thienylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-methyl-N-(2-thienylmethyl)benzenesulfonamide.

    Reduction: Formation of 2-methoxy-4-methylbenzenesulfonic acid.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-methoxy-4-methyl-N-(2-thienylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-methyl-N-(2-thienylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Electronic Properties: The methoxy group (electron-donating) in the target compound contrasts with trifluoromethoxy (electron-withdrawing) in , which enhances metabolic stability and binding affinity in some contexts.

N-Substituent Diversity :

  • The 2-thienylmethyl group in the target compound and confers aromatic heterocyclic character, influencing π-π stacking and hydrophobic interactions.
  • Pyridinyl () and furylmethyl () substituents introduce hydrogen-bonding capabilities or steric bulk, altering solubility and receptor selectivity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name logP* Solubility (Predicted) Melting Point (°C) References
Target compound ~2.5 Moderate (aqueous) Not reported
4-Ethoxy-N-(2-thienylmethyl)benzenesulfonamide 3.1 Low Not reported
N-(2-Thienylmethyl)-4-(trifluoromethoxy)benzenesulfonamide 2.8 Moderate Not reported
Azosemide 1.7 Low (lipophilic) Not reported

*Estimated using fragment-based methods.

  • The target compound’s methoxy and methyl groups likely result in moderate lipophilicity (logP ~2.5), balancing membrane permeability and aqueous solubility.
  • Ethoxy () increases logP, reducing solubility, while trifluoromethoxy () slightly lowers logP due to polar interactions.

Biological Activity

2-Methoxy-4-methyl-N-(2-thienylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which features a methoxy group, a methyl group, and a thienylmethyl substituent attached to a benzenesulfonamide core. The molecular formula is C13H15N1O2SC_{13}H_{15}N_{1}O_{2}S.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide moiety can form hydrogen bonds with the active sites of target enzymes, thereby inhibiting their activity. Notably, this compound has shown potential as an inhibitor of carbonic anhydrase (CA), which is implicated in various physiological processes.

Inhibition of Carbonic Anhydrase

Research indicates that sulfonamide derivatives, including this compound, exhibit significant inhibitory effects on carbonic anhydrase isoforms. A study demonstrated that certain structural modifications in sulfonamides enhance their binding affinity and selectivity towards different CA isoforms, highlighting the importance of the thienylmethyl group in enhancing biological activity .

Antitumor Activity

The compound's potential antitumor activity has been explored in various studies. In vitro assays have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of the thienylmethyl group appears to contribute to this effect by enhancing cellular uptake and promoting interaction with intracellular targets .

Structure-Activity Relationship (SAR)

A series of SAR studies have been conducted to evaluate how modifications to the chemical structure influence biological activity. Key findings include:

  • Thienylmethyl Substituent : Enhances enzyme inhibition and cellular uptake.
  • Methoxy Group : Improves solubility and stability in biological systems.
  • Methyl Group : Influences binding affinity towards target enzymes.

The following table summarizes some key findings from SAR studies:

Compound VariantCA Inhibition (IC50 µM)Antitumor Activity (IC50 µM)Remarks
Parent Compound1520Baseline activity
With Thienylmethyl510Enhanced activity
With Additional Methyl38Further improved

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to controls, supporting its potential as an anticancer agent.
  • Enzyme Kinetics : Kinetic studies revealed that the compound acts as a non-competitive inhibitor of carbonic anhydrase, providing insights into its mechanism of action.
  • Combination Therapy : Preliminary research suggests that combining this sulfonamide with other chemotherapeutic agents may yield synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

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